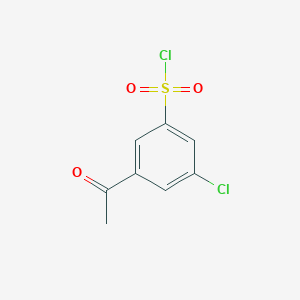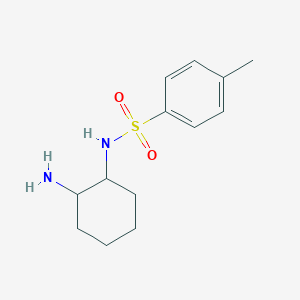![molecular formula C17H14ClN3OS B12124754 3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)
3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the triazine ring.
Substitution: The triazine intermediate is then subjected to nucleophilic substitution with 4-methylphenylthiol to introduce the sulfanyl group.
Final Product Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential antiviral and anticancer properties, as well as its ability to inhibit specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a chlorobenzyl group and a sulfur atom, but it has a different ring structure and different chemical properties.
4-[(3-Chlorobenzyl)sulfanyl]piperidine hydrochloride: This compound features a piperidine ring instead of a triazine ring, leading to different biological activities and applications.
6-[(4-Chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine: This compound has a similar triazine ring structure but with different substituents, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14ClN3OS |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-2-6-13(7-3-11)15-16(22)19-17(21-20-15)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
ZFNFPSBRNQEECN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)
![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)


![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)


![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)

